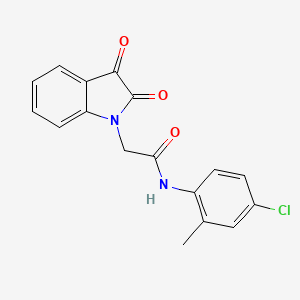![molecular formula C17H25N B15025754 4',5',8'-trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B15025754.png)
4',5',8'-trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,5’,8’-Trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] is a complex organic compound with the molecular formula C₁₇H₂₅N. This compound features a spiro structure, which means it has two rings that are connected through a single atom. The presence of multiple methyl groups and a quinoline moiety makes it an interesting subject for various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’,8’-trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of a cyclohexanone derivative with a quinoline derivative under acidic or basic conditions to form the spiro compound .
Industrial Production Methods
The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4’,5’,8’-Trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methyl groups and the quinoline moiety can participate in substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce more saturated spiro compounds .
Wissenschaftliche Forschungsanwendungen
4’,5’,8’-Trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 4’,5’,8’-trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] exerts its effects is not fully understood. its molecular structure suggests that it can interact with various biological targets, including enzymes and receptors. The quinoline moiety is known to bind to DNA and proteins, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydro-2,2,4-trimethylquinoline: Similar in structure but lacks the spiro connection.
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]: Another spiro compound but with different functional groups.
Pyrazoloquinolines: These compounds have a quinoline moiety but differ in their additional ring structures
Uniqueness
4’,5’,8’-Trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] is unique due to its specific spiro structure and the presence of multiple methyl groups. This combination of features makes it particularly interesting for studies in various fields of chemistry and biology .
Eigenschaften
Molekularformel |
C17H25N |
|---|---|
Molekulargewicht |
243.4 g/mol |
IUPAC-Name |
4,5,8-trimethylspiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane] |
InChI |
InChI=1S/C17H25N/c1-12-7-8-13(2)16-15(12)14(3)11-17(18-16)9-5-4-6-10-17/h7-8,14,18H,4-6,9-11H2,1-3H3 |
InChI-Schlüssel |
CPVRYKZRRIGGAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(CCCCC2)NC3=C(C=CC(=C13)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-phenyl-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B15025677.png)

![(5Z)-2-(3-chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15025690.png)
![ethyl 2-[1-(4-ethoxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15025702.png)
![5-(2-Furyl)-2-[({2-[4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazin-1-yl]ethyl}amino)methylene]cyclohexane-1,3-dione](/img/structure/B15025706.png)
![N-tert-butyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B15025720.png)
![2-(ethylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B15025728.png)
![(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B15025729.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B15025736.png)
![(3E)-3-({5-bromo-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B15025746.png)
![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B15025753.png)
![N-(4-chloro-2-fluorophenyl)-5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B15025756.png)

![3,4-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B15025768.png)
